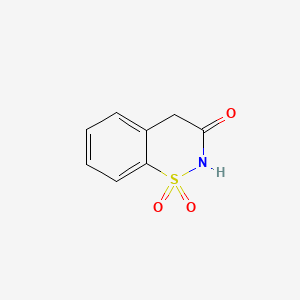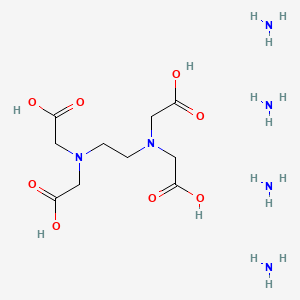
5-Formyl-1H-pyrrole-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylate ester group (-COOCH3) at the 3-position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
Methyl 5-formyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
Methyl 5-formyl-1H-pyrrole-3-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some enzymes being activated or inhibited by the presence of this compound. For example, it may interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions, affecting the overall metabolic flux within cells .
Cellular Effects
The effects of Methyl 5-formyl-1H-pyrrole-3-carboxylate on various types of cells and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the production and utilization of energy .
Molecular Mechanism
At the molecular level, Methyl 5-formyl-1H-pyrrole-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-formyl-1H-pyrrole-3-carboxylate can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, long-term exposure to Methyl 5-formyl-1H-pyrrole-3-carboxylate can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-formyl-1H-pyrrole-3-carboxylate vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function, such as enhancing antioxidant defenses or improving metabolic efficiency. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
Methyl 5-formyl-1H-pyrrole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of enzymes involved in energy production and utilization. This compound may also influence the balance between anabolic and catabolic processes, impacting the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, Methyl 5-formyl-1H-pyrrole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, it may be transported into mitochondria, where it can impact mitochondrial function and energy production. The distribution of this compound within different cellular compartments is crucial for understanding its overall effects on cellular function .
Subcellular Localization
The subcellular localization of Methyl 5-formyl-1H-pyrrole-3-carboxylate is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst. Another method involves the Vilsmeier-Haack reaction, where a pyrrole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-formyl-1H-pyrrole-3-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of catalysts or under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.
Major Products:
Oxidation: Methyl 5-carboxy-1H-pyrrole-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Methyl 5-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-carboxy-1H-pyrrole-3-carboxylate: This compound has a carboxylic acid group instead of a formyl group, which may alter its reactivity and biological activity.
Methyl 5-hydroxymethyl-1H-pyrrole-3-carboxylate: This compound has a hydroxymethyl group instead of a formyl group, which may affect its solubility and chemical properties.
Methyl 5-bromo-1H-pyrrole-3-carboxylate: This compound has a bromine atom at the 5-position, which can influence its reactivity in substitution reactions.
The uniqueness of methyl 5-formyl-1H-pyrrole-3-carboxylate lies in its specific functional groups and their positions on the pyrrole ring, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)






